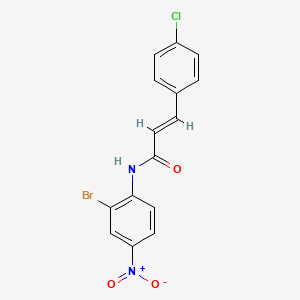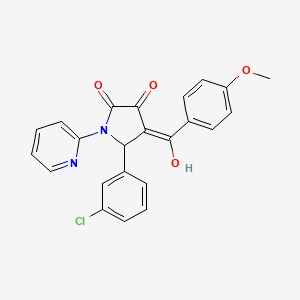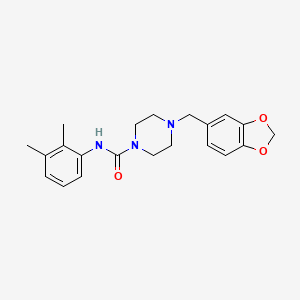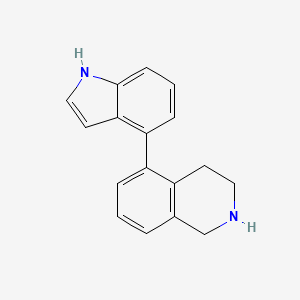
N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a pyrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of DMPP involves its binding to the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of immune function. DMPP binds to CB2 receptors and activates downstream signaling pathways that lead to the inhibition of pro-inflammatory cytokine production and the activation of the analgesic pathway. DMPP also induces apoptosis and inhibits cell proliferation in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Additionally, DMPP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized in large quantities. DMPP has also been shown to have a high affinity for the CB2 receptor, making it a potent agonist. However, DMPP also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its pharmacokinetics. Additionally, DMPP has been shown to have off-target effects on other receptors, which can complicate its interpretation in experiments.
Orientations Futures
There are several future directions for the study of DMPP. One area of research is the development of DMPP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of DMPP in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to better understand the mechanism of action of DMPP and its effects on other receptors.
Méthodes De Synthèse
DMPP can be synthesized using a multi-step process that involves the reaction of 4-methylvaleraldehyde with 2-bromoethyl phenyl ether to form 1-(4-methylpentyl)-2-phenylethanol. The resulting compound is then reacted with hydrazine hydrate to form the pyrazole ring, which is then reacted with phenoxyacetyl chloride to form DMPP.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. DMPP has also been shown to have analgesic effects by inhibiting the activation of the nociceptive pathway. Additionally, DMPP has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
IUPAC Name |
N-(5-methylhexan-2-yl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)9-10-14(3)19-18(22)17-11-15(20-21-17)12-23-16-7-5-4-6-8-16/h4-8,11,13-14H,9-10,12H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKREGWHBXBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1=NNC(=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)



![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)
![1-{[(2R,5S)-5-(isoquinolin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5314710.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5314734.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5314750.png)
![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
